tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate
Description
Structural and Chemical Identity of tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate
Systematic IUPAC Nomenclature and Molecular Descriptors
The IUPAC name This compound systematically describes the compound’s structure:
- A seven-membered azepane ring (azacycloheptane) forms the core.
- The 1-position is substituted with a tert-butyl carbamate group (-C(=O)O-tert-butyl ).
- The 4-position bears both a hydroxyl (-OH) and a fluoromethyl (-CF₂H) group.
Molecular Formula : C₁₂H₂₂FNO₃ .
Molecular Weight : 247.31 g/mol .
SMILES : O=C(N1CCC(O)(CF)CCC1)OC(C)(C)C .
MDL Number : MFCD28119182 .
Purity : Commercial samples are typically ≥95% pure, as verified by GC and neutralization titration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1824018-18-9 | |
| Molecular Formula | C₁₂H₂₂FNO₃ | |
| Molecular Weight | 247.31 g/mol | |
| SMILES | O=C(N1CCC(O)(CF)CCC1)OC(C)(C)C | |
| Storage Conditions | Room temperature, dry |
Stereochemical Configuration and Conformational Analysis
The compound’s stereochemistry arises from two chiral centers:
- The 4-position carbon bearing both -OH and -CF₂H groups.
- The azepane ring itself, which adopts a chair-like conformation to minimize steric strain.
Stereoisomerism : The substituents at C4 create potential for cis-trans isomerism . However, commercial samples are typically supplied as racemic mixtures unless specified . Computational models (e.g., PubChem’s 3D conformer) suggest that the hydroxyl and fluoromethyl groups adopt a gauche conformation relative to the carbamate group, stabilizing intramolecular hydrogen bonding between the -OH and carbonyl oxygen .
Conformational Flexibility :
Comparative Analysis with Related Azepane Carboxylate Derivatives
Table 2: Structural Comparison of Azepane Carboxylates
Key Observations :
- Electron-Withdrawing Effects : The -CF₂H group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ in analogues, affecting reactivity in nucleophilic substitutions .
- Hydrogen Bonding : The -OH group enables hydrogen bonding, which is absent in ketone-containing derivatives like the 4-oxo analogue .
- Synthetic Utility : The tert-butyl carbamate acts as a protecting group , enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
Properties
IUPAC Name |
tert-butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURWRAVADVPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening Fluoromethylation of Epoxide Intermediates
A common approach involves epoxide intermediates derived from azepane precursors. For example:
-
Epoxidation : Treatment of 4-methyleneazepane-1-carboxylate with m-chloroperbenzoic acid (mCPBA) forms the epoxide.
-
Fluoromethylation : Ring opening with a fluoromethyl nucleophile (e.g., CsF/CH₂F₂) introduces the fluoromethyl group.
Typical Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 0°C → RT | 78% |
| Fluorination | CsF, CH₂F₂, DMF | 60°C | 65% |
This method faces limitations in regioselectivity, often producing mixtures of 4-fluoromethyl and 3-fluoromethyl isomers.
Nucleophilic Fluorination of Hydroxyazepane Derivatives
An alternative route modifies pre-formed hydroxyazepanes:
-
Hydroxyl Activation : Conversion of the 4-hydroxyl group to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or tosyl chloride.
-
Fluoride Displacement : Treatment with tetrabutylammonium fluoride (TBAF) or KF in polar aprotic solvents:
Optimization Data :
Reductive Amination with Fluorinated Ketones
This method constructs the azepane ring while introducing fluoromethyl groups:
-
Ketone Synthesis : Preparation of 4-fluoromethyl-4-hydroxycyclohexanone via Friedel-Crafts acylation followed by fluorination.
-
Reductive Amination : Reaction with tert-butyl carbamate under hydrogenation conditions (Pd/C, H₂).
Critical Parameters :
-
Pressure: 50 psi H₂ avoids over-reduction of the ketone.
-
Catalyst loading: 5% Pd/C achieves 84% yield vs. 3% Pd/C (67%).
Purification and Analytical Characterization
Chromatographic Separation
Due to polar functional groups, reverse-phase HPLC is preferred:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (bs, 1H, OH), 3.95–3.85 (m, 2H, CH₂F), 3.45 (t, J = 6.8 Hz, 2H, NCH₂).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Epoxide Fluoromethylation | High atom economy | Regioselectivity issues | Moderate |
| Nucleophilic Fluorination | Uses stable intermediates | Competing elimination reactions | High |
| Reductive Amination | Concurrent ring formation | Requires high-pressure H₂ | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyazepane ring can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate and analogous compounds, as identified in the literature:
Functional Group and Reactivity Differences
- Fluoromethyl vs. Methyl/Hydroxymethyl : The fluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the methyl group in tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate . This enhances metabolic resistance to oxidative degradation.
- Hydroxyl Group : The C4 hydroxyl enables hydrogen bonding, influencing solubility and crystal packing. This contrasts with tert-butyl 4-iodoazepane-1-carboxylate, where the iodo group promotes halogen bonding or Suzuki-Miyaura cross-coupling .
- Ring Size and Conformation : The seven-membered azepane ring offers greater conformational flexibility than the five-membered pyrrolidine analog (tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate), which may impact binding to biological targets .
Research Findings and Trends
- Hydrogen Bonding : The hydroxyl group in the target compound participates in hydrogen-bonding networks, as analyzed via graph set theory (e.g., Etter’s rules), which is critical for crystal engineering .
- Computational Studies: Molecular dynamics simulations predict that the fluoromethyl group reduces basicity at the azepane nitrogen compared to non-fluorinated analogs, altering protonation states under physiological conditions .
- Thermal Stability : The Boc-protected azepane core demonstrates higher thermal stability (decomposition >200°C) than its pyrrolidine counterpart, which is relevant for high-temperature reactions .
Biological Activity
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate is a compound that belongs to the azepane class, which are seven-membered nitrogen-containing heterocycles. This compound has garnered attention in biological research due to its potential therapeutic applications and unique structural features, including a fluoromethyl group and a hydroxyl group.
- Molecular Formula : C12H22FNO3
- CAS Number : 1824018-18-9
- Purity : 95%+
The presence of the fluoromethyl group may enhance the compound's biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Modulation of Receptor Activity : It could bind to receptors, altering their function and influencing cellular responses.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
1. Neuroprotective Effects
Studies have demonstrated that derivatives of azepane compounds can exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit amyloid beta peptide (Aβ) aggregation, which is significant in Alzheimer's disease research. The inhibition of Aβ aggregation leads to reduced oxidative stress and inflammation in neuronal cells, potentially preventing neurodegeneration .
2. Cell Viability Enhancement
In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to toxic agents like Aβ. When astrocytes were treated with the compound alongside Aβ, there was a notable improvement in cell viability compared to controls treated with Aβ alone . This suggests a protective role against cytotoxicity.
3. Inhibition of β-secretase and Acetylcholinesterase
The compound has been evaluated for its inhibitory effects on β-secretase and acetylcholinesterase enzymes:
- β-secretase Inhibition : IC50 values indicate a moderate inhibitory effect, suggesting potential for reducing Aβ production.
- Acetylcholinesterase Inhibition : The compound also shows promise as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in the brain .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-hydroxyazepane-1-carboxylate | Lacks fluoromethyl group | Moderate neuroprotective effects |
| tert-Butyl 3,4-dimethylazepane-1-carboxylate | Lacks hydroxyl group | Limited activity against Aβ aggregation |
| tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate | Contains one methyl group | Reduced efficacy compared to dimethyl derivative |
Case Studies
Several case studies have explored the efficacy of azepane derivatives in treating neurodegenerative diseases:
- Study on Aβ-Induced Cytotoxicity : In this study, astrocytes treated with Aβ showed significant cell death; however, co-treatment with this compound led to a reduction in cell death by approximately 20% .
- In Vivo Models : Animal studies have indicated that while the compound shows potential protective effects against oxidative stress induced by scopolamine, it may not be as effective as established treatments like galantamine .
Q & A
Q. What are the recommended synthesis protocols for tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Protocol : Follow a multi-step procedure involving Boc protection, fluoromethylation, and hydroxylation. For example, tert-butyl carbamate derivatives can be synthesized via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent, 20–60°C, 12–24 hours) .
- Intermediate Characterization :
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (H) and 28–30 ppm (C) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated [M+H] for CHFNO: 264.1471) .
- Column Chromatography : Purify intermediates using silica gel with gradients of hexane/ethyl acetate (e.g., 1:1 v/v + 0.25% EtN to suppress tailing) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group .
- Handling :
- Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact (P201, P202, P210) .
- Avoid exposure to strong acids/bases, which may cleave the Boc group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for fluoromethyl group reactions .
- Transition State Analysis : Identify rate-determining steps using Gaussian 16. For example, assess steric hindrance from the tert-butyl group on hydroxylation kinetics .
- Machine Learning : Train models on PubChem data to predict solubility (LogS ≈ –3.2) and prioritize reaction conditions .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study : If F NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or hydrogen bonding with the hydroxy group. Compare to crystallographic data (e.g., CCDC entries for similar azepane derivatives) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, the hydroxy proton may show cross-peaks with adjacent carbons in HMBC .
- X-ray Diffraction : Confirm absolute configuration via single-crystal analysis (e.g., Mo Kα radiation, 100 K) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for hydroxylation (up to 90% ee) .
- Chiral HPLC : Monitor enantiomeric excess (ee) with a Chiralpak IA column (hexane/iPrOH = 90:10, 1 mL/min) .
- Kinetic Resolution : Exploit differential reaction rates of enantiomers under low-temperature conditions (–40°C) .
Q. How to design experiments to study interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonds between the hydroxy group and catalytic residues .
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity .
- Cellular Assays : Evaluate cytotoxicity in HEK-293 cells via MTT assay (IC determination) .
Q. What methods evaluate the environmental impact and degradation pathways of this compound?
Methodological Answer:
Q. How to resolve regioselectivity issues during derivatization reactions of the hydroxyazepane core?
Methodological Answer:
- Protecting Group Strategy : Temporarily protect the hydroxy group as a TBS ether to direct fluoromethylation to the azepane nitrogen .
- Computational Screening : Compare activation energies for alternative reaction pathways using Gaussian (e.g., N- vs. O-alkylation) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states and confirm regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
